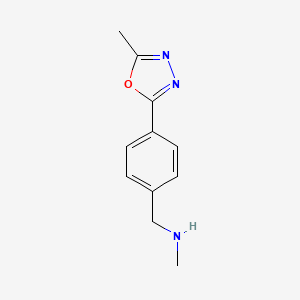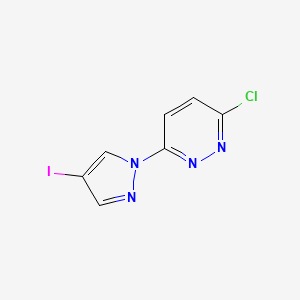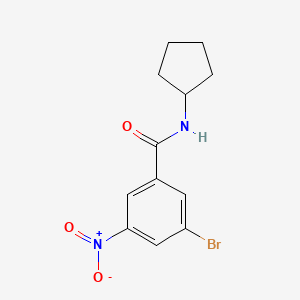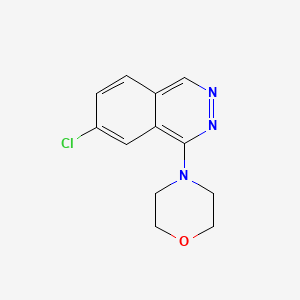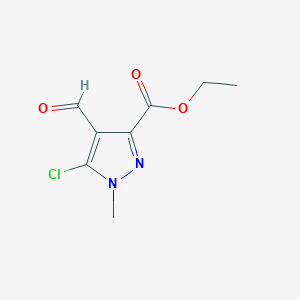
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate
Overview
Description
“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is an organic compound with the molecular formula C18H28O3 . It is also known by the trade name "Stabiliff" . This compound is a mono-constituent substance and is used as an antioxidant in polyethylene .
Synthesis Analysis
The synthesis of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” involves taking 2,6-di-tert-butyl phenol and methyl acrylate as raw materials. Under the catalytic effect of inorganic base sodium methanolate, a Michael addition reaction is performed to obtain the compound through H-1,5 migration . The synthetic route is simple, direct, and convenient .Molecular Structure Analysis
The molecular structure of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is represented by the formula C18H28O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” include a Michael addition reaction under the catalytic effect of inorganic base sodium methanolate .Physical And Chemical Properties Analysis
“Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate” is a solid substance under normal conditions . It has a melting point of 63-65°C . It is soluble in methanol .Scientific Research Applications
Synthesis and Process Improvement
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is a key raw material in producing various antioxidants, including antioxidant 1010 and 1076. Research by Huo Xiao-jian (2010) focused on improving its yield through process optimization. The study achieved an average yield of 95% by using KOH as a catalyst under specific reaction conditions.
Synthesis of Novel Antioxidants
The compound serves as a raw material for synthesizing new antioxidants. Wang We (2014) describes methods for synthesizing methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate and its use in creating novel antioxidants. The study also introduces the assortment and performance of these new antioxidants.
Antioxidant Applications in Polymers
Research by Runzeng Liu & S. Mabury (2021) discusses the presence of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate antioxidants in various environments, indicating their widespread use in polymers. The study suggests the potential of using a derivative, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, as a urinary biomarker for human exposure to these antioxidants.
Ashless Antioxidant Preparation
A study by Zhou Xu-guang (2007) details the preparation of an ashless antioxidant from methyl 3-(3,5-ditertbutyl-4-hydroxyphenyl) propionate. The resulting product showed high effective component content and good anti-oxidation properties.
Lubricating Base Oil Modification
T. Jing (2012) synthesized antioxidant-modified esters using methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, which were then used as lubricating base oil. These esters demonstrated excellent thermal oxidation stabilityand good antioxidation properties, making them suitable for use as lubricating base oil.
Development of New Antioxidant Processes
The study by Li Yan-yun (2005) focuses on creating N,N'-bis[3-(3',5'-di-tert-butyl-4'-hydroxyphenyl) propionyl] hexanethylene diamine using methyl-3-(3,5-di-tert-butyl-4'-hydroxyphenyl) propionate. The research explored various factors affecting the yield and purity of the product, which has potential applications as an antioxidant.
Antioxidant in Polymer Applications
Liu Rong-wei (2008) synthesized an intramolecular complex antioxidant from methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate. The antioxidant was tested in polypropylene (PP), showing improved oxidation induction time and fluidity.
Antioxidant Stability in Synthetic Ester Oil
Research by Lina Huang et al. (2018) involved loading methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate on mesoporous silica nanoparticles to enhance the antioxidant stability of synthetic ester lubricant oil. The study demonstrated the effective slow-down of oil oxidation and prolonged oxidation induction time.
Environmental Impact Assessment
A comparative risk analysis by M. Herrchen, W. Kördel, & W. Klein (1997) assessed the environmental impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, a related antioxidant. The study found no significant environmental and toxicological concern compared to other substances under review.
Mechanism of Action
Target of Action
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate is primarily an antioxidant . Its primary targets are reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues .
Mode of Action
The compound’s antioxidant action is due to the presence of a phenolic OH group in its structure . Despite the steric crowding of the OH group, it participates in intermolecular hydrogen bonding with the ester carbonyl O atom . This interaction allows the compound to neutralize ROS, thereby preventing oxidative damage .
Result of Action
The primary result of the compound’s action is the prevention of oxidative damage. By neutralizing ROS, it can protect cells and tissues from oxidative stress . This can potentially prevent or mitigate the effects of various diseases related to oxidative stress.
Action Environment
The action of Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate can be influenced by various environmental factors. For example, the presence of other antioxidants or pro-oxidants can affect its efficacy. Additionally, factors such as pH and temperature can influence its stability and reactivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O3/c1-17(2,3)13-10-12(8-9-15(19)21-7)11-14(16(13)20)18(4,5)6/h10-11,20H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMJCECEFTYEKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7027623 | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
CAS RN |
6386-38-5 | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl di-t-butyl hydroxyhydrocinnamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3,5-bis(tert-butyl)-4-hydroxyhydrocinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7027623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL DI-T-BUTYL HYDROXYHYDROCINNAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35RWF1ITXJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

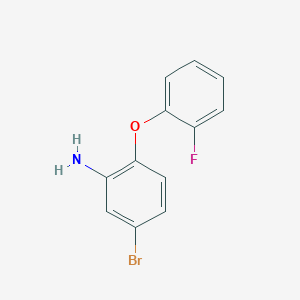
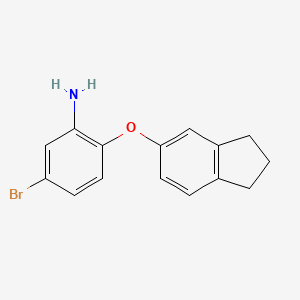

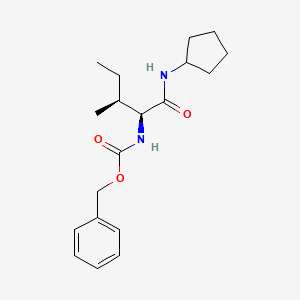
![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)
![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)
